
Carbamato de metilo (4-((3-((2-bromofenil)carbamoyl)piperidin-1-il)sulfonil)fenil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidine ring, and a sulfonyl phenyl carbamate moiety. Its multifaceted nature makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the bromination of phenyl compounds, followed by the formation of carbamoyl derivatives. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Finally, the sulfonyl phenyl carbamate moiety is attached using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Mecanismo De Acción
The mechanism of action of Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other carbamate derivatives, bromophenyl compounds, and piperidine-containing molecules.
Uniqueness: The combination of functional groups in this compound provides a distinct set of chemical and biological properties, making it a valuable tool in research and development.
Propiedades
IUPAC Name |
methyl N-[4-[3-[(2-bromophenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-29-20(26)22-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(13-24)19(25)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXTSNLYVSXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
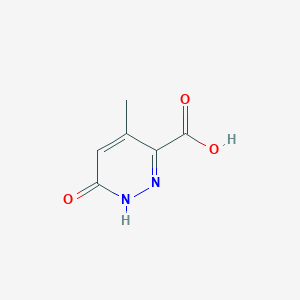
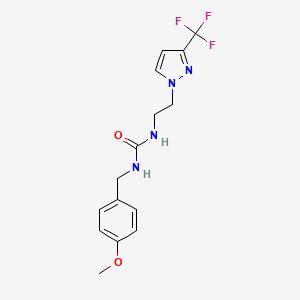
![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)
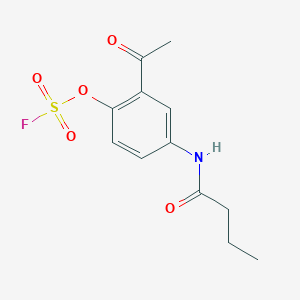
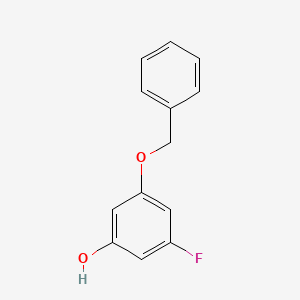
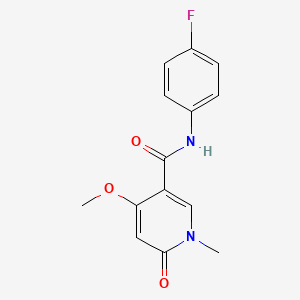
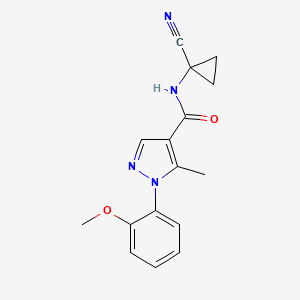
![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)
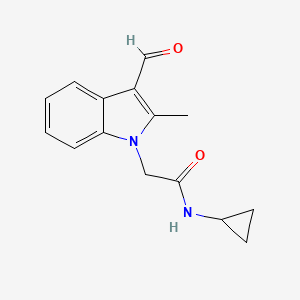


![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
